1,1'-Bis(dimethylsilyl)ferrocene
Overview
Description
1,1’-Bis(dimethylsilyl)ferrocene is a catalytic co-initiator in free radical photopolymerization and free radical promoted cationic polymerization reactions . It is also a reactant for hydrosilylation and hydroboration reactions, platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .
Synthesis Analysis
The synthesis of 1,1’-Bis(dimethylsilyl)ferrocene involves various methods. One such method is the reaction of dimethylsilylferrocene with dicobaltoctacarbonyl, which affords the complexes containing the Si–Co σ-bond stabilized with a ferrocenyl group . Another method involves the reactions of dimethylsilylferrocene with ironpentacarbonyl and trirutheniumdodecacarbonyl, which give the ferrocenyl derivatives bridged with Si–M–Si (M = Fe or Ru) sequences inter- or intramolecularly .
Molecular Structure Analysis
The molecular structure of 1,1’-Bis(dimethylsilyl)ferrocene is represented by the empirical formula C14H22FeSi2 . The molecular weight is 302.34 .
Chemical Reactions Analysis
1,1’-Bis(dimethylsilyl)ferrocene is involved in various chemical reactions. It acts as a catalytic co-initiator in free radical photopolymerization and free radical promoted cationic polymerization reactions . It is also a reactant for hydrosilylation and hydroboration reactions, platinum/nickel catalyzed selective hydrosilylation of alkynes and alkenes, and iron-catalyzed dehydrogenative coupling reactions .
Physical And Chemical Properties Analysis
1,1’-Bis(dimethylsilyl)ferrocene has a refractive index of n20/D 1.564 (lit.) and a boiling point of 294-295 °C (lit.) . It has a density of 1.007 g/mL at 25 °C (lit.) .
Scientific Research Applications
Oligomeric Synthesis : 1,1'-bis(dimethylsilyl)ferrocene is used in the synthesis of oligomeric ferrocenes with dimethylsilyl bridges, which are important for their air and moisture stability properties (Miles, Ward, & Foucher, 2010).
Polymer Synthesis : This compound facilitates the production of silicon-organic ferrocene derivatives with functional groups, which are then converted into polymers containing 1,1'-bis(dimethylsilyl)ferrocene segments. These polymers exhibit notable thermal stability (Greber & Hallensleben, 1966).
Ferrocene-Containing Polymers : By using 1,1'-bis(dimethylsilyl)ferrocene in hydrosilylation polymerization, ferrocene-containing polymers are produced. These polymers are characterized by their regiochemical distributions and are useful in various applications due to their properties (Jain, Lalancette, & Sheridan, 2005).
Construction of Heterocycles : 1,1'-Bis(dimethylsilyl)ferrocene aids in the synthesis of unique and challenging ferrocene-based heterocycles, which have applications in various chemical processes (Verma, Verma, & Singh, 2013).
Synthesis of Bis(silyl)-Ferrocenophanes : This compound is utilized in the synthesis of bis(silyl)-ferrocenophanes, which are difficult to produce through other methods. The structure and properties of these compounds have been extensively studied (Majchrzak, Marciniec, Kubicki, & Pawełczyk, 2005).
Organosilicon Compounds Synthesis : It's used in the preparation of ferrocene-based organosilicon compounds through hydrosilylation or double silylation of carbonyl compounds (Kong, Kim, Choi, & Choi, 2007).
Hyperbranched Poly(boro)carbosilanes : This compound plays a crucial role in the synthesis of hyperbranched ferrocene-containing poly(boro)carbosilanes, which have considerable molecular weight and are well soluble (Kong, Schmalz, Motz, & Müller, 2011).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/2C7H10Si.Fe/c2*1-8(2)7-5-3-4-6-7;/h2*3-6H,1-2H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITMIAJBJASQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)[C]1[CH][CH][CH][CH]1.C[Si](C)[C]1[CH][CH][CH][CH]1.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FeSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(dimethyl)silicon;iron | |
CAS RN |
1295-15-4 | |
Record name | 1,1'-Bis(dimethylsilyl)ferrocene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.